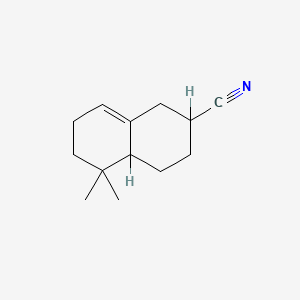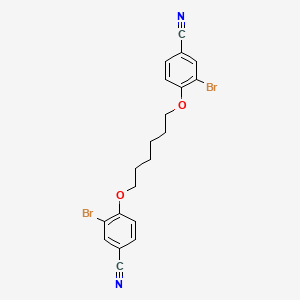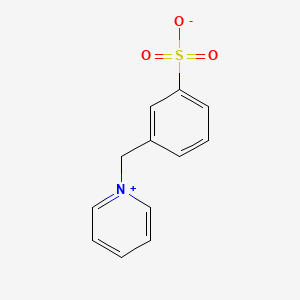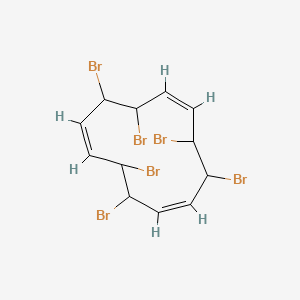
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7,8,11,12-Hexabromocyclododéca-1,5,9-triène: est un composé organique bromé de formule moléculaire C12H12Br6 . Il se caractérise par une structure cyclique de cyclododéca-1,5,9-triène avec six atomes de brome liés aux positions 3, 4, 7, 8, 11 et 12.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3,4,7,8,11,12-Hexabromocyclododéca-1,5,9-triène implique généralement la bromination du cyclododéca-1,5,9-triène. La réaction est effectuée dans des conditions contrôlées pour assurer une bromination sélective aux positions souhaitées. Les étapes générales sont les suivantes :
Matière première : Cyclododéca-1,5,9-triène.
Bromination : La réaction est réalisée à l’aide de brome (Br2) en présence d’un solvant approprié tel que le tétrachlorure de carbone (CCl4) ou le chloroforme (CHCl3).
Conditions réactionnelles : La réaction est généralement conduite à température ambiante ou à des températures légèrement élevées pour faciliter le processus de bromination.
Purification : Le produit est purifié à l’aide de techniques standard telles que la recristallisation ou la chromatographie sur colonne pour obtenir du 3,4,7,8,11,12-Hexabromocyclododéca-1,5,9-triène pur.
Méthodes de production industrielle
En milieu industriel, la production du 3,4,7,8,11,12-Hexabromocyclododéca-1,5,9-triène suit des principes similaires, mais à plus grande échelle. Le procédé implique :
Bromination à grande échelle : Utilisation de réacteurs industriels pour effectuer la réaction de bromination.
Optimisation : Optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les sous-produits.
Purification : Utilisation de techniques de purification industrielles telles que la distillation et la cristallisation pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4,7,8,11,12-Hexabromocyclododéca-1,5,9-triène peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être remplacés par d’autres groupes fonctionnels à l’aide de réactions de substitution nucléophile.
Réactions de réduction : Le composé peut être réduit pour former des dérivés moins bromés.
Réactions d’oxydation : Les conditions oxydantes peuvent conduire à la formation de dérivés bromés du cyclododéca-1,5,9-triène.
Réactifs et conditions courants
Substitution : Réactifs tels que l’hydroxyde de sodium (NaOH) ou l’hydroxyde de potassium (KOH) en présence d’un solvant approprié.
Réduction : Agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Oxydation : Agents oxydants tels que le permanganate de potassium (KMnO4) ou le peroxyde d’hydrogène (H2O2).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés bromés, tandis que les réactions de réduction peuvent produire des composés partiellement débromés.
4. Applications de la recherche scientifique
Le 3,4,7,8,11,12-Hexabromocyclododéca-1,5,9-triène a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur pour la synthèse d’autres composés bromés et comme réactif en synthèse organique.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments et comme agent pharmacologique.
Industrie : Utilisé dans la production d’ignifugeants et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 3,4,7,8,11,12-Hexabromocyclododéca-1,5,9-triène implique son interaction avec les cibles moléculaires et les voies. Les atomes de brome du composé peuvent participer à diverses réactions chimiques, conduisant à la formation d’intermédiaires réactifs. Ces intermédiaires peuvent interagir avec les molécules biologiques, affectant potentiellement les processus et les voies cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclododéca-1,5,9-triène : Le composé parent sans atomes de brome.
Tétrabromocyclododéca-1,5,9-triène : Un dérivé avec quatre atomes de brome.
Hexachlorocyclododéca-1,5,9-triène : Un composé similaire avec des atomes de chlore au lieu de brome.
Unicité
Le 3,4,7,8,11,12-Hexabromocyclododéca-1,5,9-triène est unique en raison de son degré élevé de bromination, qui confère des propriétés chimiques et une réactivité distinctes. La présence de six atomes de brome en fait un composé précieux pour diverses applications, en particulier dans la synthèse d’autres dérivés bromés et dans les procédés industriels.
Propriétés
Numéro CAS |
85711-97-3 |
|---|---|
Formule moléculaire |
C12H12Br6 |
Poids moléculaire |
635.6 g/mol |
Nom IUPAC |
(1Z,5Z,9Z)-3,4,7,8,11,12-hexabromocyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H12Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h1-12H/b2-1-,4-3-,6-5- |
Clé InChI |
HVIIZEINTLSKNX-SQCKSILFSA-N |
SMILES isomérique |
C\1=C\C(C(/C=C\C(C(/C=C\C(C1Br)Br)Br)Br)Br)Br |
SMILES canonique |
C1=CC(C(C=CC(C(C=CC(C1Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



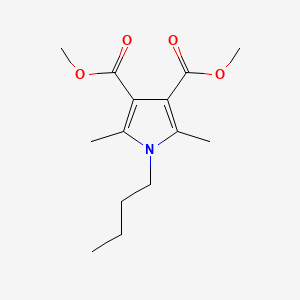


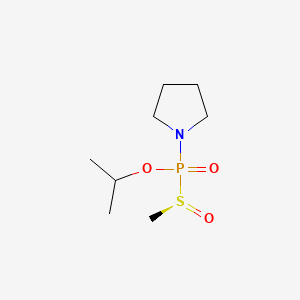
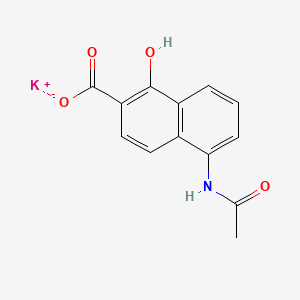
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
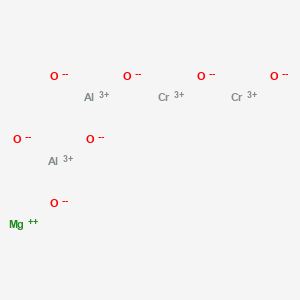


![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
